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molecular formula C8H13N3O2 B8303003 Methyl 4-amino-2-propylimidazol-5-carboxylate

Methyl 4-amino-2-propylimidazol-5-carboxylate

Cat. No. B8303003
M. Wt: 183.21 g/mol
InChI Key: ICUOFVPIWSKATD-UHFFFAOYSA-N
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Patent
US05210211

Procedure details

To stirred acetic acid (1.5 L) at 80° C. was added over a 5-minute period a mixture of methyl 4-amino-2-propylimidazol-5-carboxylate (Example 4, 145 g, 0.798 mol) and sodium acetate (388 g, 4.73 mol). The mixture was heated at reflux for 5 minutes and then 2,5-dimethoxy-tetrahydrofuran (117 g, 0.885 mol) added all at once. The resulting dark solution was refluxed for 20 minutes, then poured onto ice. The gummy mixture was extracted with dichloromethane, the combined organic layers washed with water and dried over anhydrous magnesium sulfate. The filtrate was concentrated under reduced pressure and the residue dissolved in dichloromethane (2 L). The dichloromethane solution was treated with silica gel (500 g) and the suspension filtered through a bed of silica gel (300 g) eluting with dichloromethane. The filtrate was evaporated to dryness under reduced pressure and the crude product recrystallized from ether/hexane (2:1) to provide 86 g (46% yield) methyl 2-propyl-4-(1H-pyrrol-1-yl)imidazol-5-carboxylate, mp 135°-138° C. MS (DEI) 234 (M+1).
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
388 g
Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[C:4]([CH2:11][CH2:12][CH3:13])[NH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8].C([O-])(=O)C.[Na+].CO[CH:21]1[CH2:25][CH2:24][CH:23](OC)O1>C(O)(=O)C>[CH2:11]([C:4]1[NH:5][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:2]([N:1]2[CH:21]=[CH:25][CH:24]=[CH:23]2)[N:3]=1)[CH2:12][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
145 g
Type
reactant
Smiles
NC=1N=C(NC1C(=O)OC)CCC
Name
Quantity
388 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
117 g
Type
reactant
Smiles
COC1OC(CC1)OC
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a 5-minute period
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark solution was refluxed for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The gummy mixture was extracted with dichloromethane
WASH
Type
WASH
Details
the combined organic layers washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane (2 L)
ADDITION
Type
ADDITION
Details
The dichloromethane solution was treated with silica gel (500 g)
FILTRATION
Type
FILTRATION
Details
the suspension filtered through a bed of silica gel (300 g)
WASH
Type
WASH
Details
eluting with dichloromethane
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product recrystallized from ether/hexane (2:1)

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1NC(=C(N1)N1C=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 86 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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